1-Methoxyisochroman
Description
Historical Context of Isochroman (B46142) Scaffold Exploration
The exploration of the isochroman ring system dates back to early synthetic organic chemistry. One of the foundational methods for its construction is the oxa-Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of β-phenylethanols with aldehydes. thieme-connect.comrsc.org An early report from 1956 describes the synthesis of the parent compound, isochroman, by reacting β-phenylethyl alcohol with formaldehyde (B43269) in the presence of hydrogen chloride. google.com Over the decades, numerous synthetic strategies have been developed to access the isochroman core. These include intramolecular Heck or radical cyclizations, allylic etherifications, and [2+2+2] de novo aryl formations. researchgate.net The development of Pd(II)/bis-sulfoxide-catalyzed allylic C-H oxidation has provided a modern and direct route to isochromans from terminal olefins. nih.govacs.orgnih.gov This evolution of synthetic methodologies has enabled chemists to prepare a vast library of substituted isochroman derivatives for further study and application. thieme-connect.com
Significance of 1-Methoxyisochroman within the Isochroman Family
Within the diverse family of isochroman derivatives, this compound holds particular importance as a key synthetic intermediate. bham.ac.uk Structurally, it is a cyclic acetal (B89532), a functional group known for its unique reactivity. uni-tuebingen.de The presence of the methoxy (B1213986) group at the C1 position, which is adjacent to the ring oxygen, makes this position highly susceptible to nucleophilic attack. researchgate.net This reactivity allows this compound to serve as a precursor for a variety of other 1-substituted isochromans.
One of the primary synthetic utilities of this compound is its role as an oxonium ion precursor. In the presence of an acid catalyst, it can generate a reactive oxonium intermediate, which can then be trapped by various nucleophiles. researchgate.net This reactivity has been exploited in a range of chemical transformations. For instance, research has demonstrated the phosphinic acid-promoted addition of isocyanides to this compound derivatives, which provides a synthetic method for preparing isochroman-1-carboxylamides in good to high yields. researchgate.netkanazawa-u.ac.jp This reaction is notable for its wide substrate scope, accommodating various this compound derivatives and isocyanides. researchgate.net The compound also participates in other multicomponent reactions, such as the O-silylative Passerini reaction, further highlighting its versatility. acs.org
The preparation of this compound itself can be achieved through methods like the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) oxidation of isochroman in the presence of methanol (B129727). bham.ac.ukresearchgate.net Its stability and predictable reactivity make it an attractive and frequently used building block in the synthesis of more complex molecules containing the isochroman core. bham.ac.uk
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-methoxy-3,4-dihydro-1H-isochromene | nih.gov |
| Molecular Formula | C₁₀H₁₂O₂ | nih.gov |
| Molecular Weight | 164.20 g/mol | nih.gov |
| CAS Number | 34818-49-0 | nih.gov |
| Canonical SMILES | COC1OC(CCC2=CC=CC=C12) | |
| InChI Key | WDJCAJQOXSPJJF-UHFFFAOYSA-N | nih.gov |
| Topological Polar Surface Area | 18.5 Ų | nih.gov |
| Heavy Atom Count | 12 | nih.gov |
Table 2: Selected Reactions Involving this compound
| Reaction Type | Reagents | Conditions | Product Type | Source |
| Addition of Isocyanides | Isocyanides, Phenylphosphinic Acid | Not specified | Isochroman-1-carboxylamides | researchgate.netkanazawa-u.ac.jp |
| O-Silylative Passerini Reaction | Aldehyde, Isocyanide, Silanol | Not specified | α-Siloxyamides | acs.org |
| Asymmetric Allylation | Allyltrimethylsilane | Chiral N-triflyl thiophosphoramide catalyst | Allylated Isochroman | bham.ac.uk |
| Formation of 1-Bromoisochroman | Bu₄NBr, TMSBr | Toluene | 1-Bromoisochroman | rsc.org |
| Coupling with Organoindium Reagents | Triorganoindium reagents | BF₃·OEt₂ | 1-Substituted isochromans | organic-chemistry.org |
Research Trajectories and Future Perspectives for this compound Studies
Current and future research involving this compound is directed toward its application in advanced and stereoselective synthetic methodologies. The development of novel catalytic systems that can utilize this compound to generate chiral products is a significant area of interest. For example, its use in asymmetric anion-binding catalysis has been explored, where a photoswitchable chiral catalyst was used to control the stereochemical outcome of a reaction involving an isochroman acetal. rsc.org This points toward a future where light can be used to modulate the synthesis of specific enantiomers, with this compound serving as a key substrate.
The efficiency of this compound as an acetal donor continues to be exploited in the development of new carbon-carbon bond-forming reactions. bham.ac.uk Research into organocatalytic approaches for the C(sp³)-H bond functionalization of isochromans is expanding the toolkit for creating complex derivatives. researchgate.net While these methods may start with the parent isochroman, the resulting products are often analogous to those derived from the functionalization of this compound.
Future studies will likely focus on integrating this compound into more complex cascade reactions and total synthesis campaigns. Its ability to generate a reactive intermediate under mild conditions makes it an ideal candidate for biomimetic syntheses, where complex natural products are assembled in a manner that mimics biosynthetic pathways. nih.gov As chemists continue to pursue more efficient and sustainable synthetic routes, the versatility of building blocks like this compound will ensure its continued relevance in cutting-edge organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-11-10-9-5-3-2-4-8(9)6-7-12-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJCAJQOXSPJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=CC=CC=C2CCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544872 | |
| Record name | 1-Methoxy-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34818-49-0 | |
| Record name | 1-Methoxy-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methoxyisochroman
Stereoselective Synthesis of 1-Methoxyisochroman
Achieving stereocontrol in the synthesis of this compound is crucial for accessing specific enantiomers or diastereomers, which often exhibit distinct biological activities. Both asymmetric catalysis and diastereoselective strategies have been developed to this end.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers a powerful means to introduce chirality, leading to the preferential formation of one enantiomer over the other. acs.org This is typically achieved using chiral catalysts, which can be metal complexes with chiral ligands or metal-free organocatalysts. acs.orgresearchgate.net
The use of chiral ligands in metal-catalyzed reactions is a cornerstone of asymmetric synthesis. acs.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov
A notable example involves the copper(I)-catalyzed enantioselective addition of terminal alkynes to racemic isochroman (B46142) acetals. This method provides access to enantioenriched 1-alkynyl isochromans, which are precursors to this compound derivatives. The reaction utilizes a chiral bis(oxazoline) ligand to induce asymmetry, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) facilitating the in situ formation of a prochiral oxocarbenium ion. acs.org
Another significant advancement is the enantioselective synthesis of isochroman motifs through a palladium(II)-catalyzed allylic C–H oxidation. nsf.gov This reaction employs a novel chiral aryl sulfoxide (B87167) ligand and transforms terminal olefin precursors into chiral isochromans with high levels of enantioselectivity. nsf.gov
| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) |
| Cu(I) / Bis(oxazoline) ligand | Isochroman acetal (B89532), Terminal alkyne | 1-Alkynyl isochroman | Good |
| Pd(II) / Chiral aryl sulfoxide | Terminal olefin with tethered alcohol | Chiral isochroman | ≥90% |
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small, chiral organic molecules to catalyze asymmetric transformations. thieme-connect.com
One such approach for the synthesis of enantioenriched isochromans involves an intramolecular oxa-Michael reaction of an alkoxyboronate. rsc.org This reaction is promoted by a chiral bifunctional organocatalyst and provides a practical route to both 1- and 3-substituted isochromans. rsc.org The methodology has been successfully applied to the enantioselective synthesis of (+)-sonepiprazole, a dopamine (B1211576) receptor antagonist. rsc.org
Additionally, quinine-derived squaramide-containing bifunctional organocatalysts have been employed for the synthesis of isochromans. researchgate.net These catalysts have demonstrated effectiveness in promoting reactions that lead to isochroman structures containing a substituent in the 3-position. researchgate.net
| Organocatalyst | Reaction Type | Product Type | Enantiomeric Excess (ee) |
| Chiral bifunctional organocatalyst | Intramolecular oxa-Michael reaction | 1- and 3-Substituted isochromans | High |
| Quinine-derived squaramide | Reduction / Intramolecular conjugate addition | 3-Substituted isochroman | 81% |
Diastereoselective Synthesis Strategies
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters formed in a single reaction. rsc.org This is often achieved by using chiral substrates or catalysts that favor the formation of one diastereomer over others. rsc.org
A highly diastereoselective approach for constructing the isochroman skeleton involves the copper(II)-catalyzed reaction of alcohol-tethered enones with diazo compounds. researchgate.net This transformation is proposed to proceed via the intramolecular Michael-type trapping of an in situ generated oxonium ylide, yielding 3,4-substituted isochromans with excellent diastereoselectivity. researchgate.netthieme-connect.com The copper(II) catalyst is thought to play a dual role, catalyzing the decomposition of the diazo compound and activating the enone unit. researchgate.netthieme-connect.com
Another powerful method is the use of donor/donor rhodium carbenes for C–H insertion reactions to synthesize trisubstituted isochromans. nih.govnih.gov By installing a substituent on the benzylic carbon alpha to the oxygen, a single diastereomer can be formed, highlighting the influence of 1,3-diaxial interactions in directing the stereochemical outcome. nih.gov
The oxa-Pictet-Spengler reaction can also be rendered diastereoselective. For instance, in the synthesis of (+)-kalafungin, the reaction of a specific substrate with acetaldehyde (B116499) dimethyl acetal in the presence of excess BF₃ etherate yielded the product as a single diastereomer. tandfonline.com Furthermore, a diastereoselective oxa-Pictet-Spengler strategy has been developed to construct benzoisochroman diastereomers, demonstrating versatility and excellent stereocontrol. The choice of Lewis acid was found to be critical in directing the diastereoselectivity, with Cu(OTf)₂ favoring the formation of α-configured products.
| Method | Catalyst | Key Intermediate | Diastereomeric Ratio (d.r.) |
| Intramolecular Michael-type trapping | Copper(II) | Oxonium ylide | Excellent |
| C-H Insertion | Rh₂(Mes)₄ or Rh₂(R-TCPTTL)₄ | Donor/donor rhodium carbene | Single diastereomer |
| Oxa-Pictet-Spengler | BF₃·OEt₂ or Cu(OTf)₂ | Oxocarbenium ion | Good to excellent |
Novel Cyclization Reactions for Isochroman Ring Formation
The construction of the core isochroman ring system is a critical step in the synthesis of this compound. Novel cyclization reactions offer efficient and often milder alternatives to traditional methods.
Intramolecular Electrophilic Cyclization Pathways
Intramolecular electrophilic cyclization is a common strategy for forming the isochroman ring, where an electron-rich aromatic ring attacks an electrophilic carbon atom. The oxa-Pictet-Spengler reaction is a prime example of this pathway.
This reaction involves the condensation of a β-phenylethanol derivative with an aldehyde or its equivalent to form an oxocarbenium ion, which then undergoes intramolecular electrophilic aromatic substitution to yield the isochroman ring. tandfonline.com Various catalysts have been employed to promote this reaction under milder conditions. For instance, bismuth triflate has been shown to be an effective catalyst, acting as a safe and easy-to-handle source of triflic acid. Zeolites have also been utilized as environmentally friendly and reusable catalysts, affording isochromans in high yields.
More recently, a photocatalytically triggered oxa-Pictet-Spengler reaction of ethers has been developed. researchgate.net This method involves the site-selective photocatalytic oxidation of an acyclic ether to generate an acetal intermediate, which then undergoes cyclization in the presence of a mild Lewis acid like bismuth triflate. researchgate.net This approach mitigates the over-oxidation that can occur in other photocatalytic systems. researchgate.net
| Catalyst/Promoter | Substrates | Key Features |
| Bismuth Triflate | β-Arylethanol, Aldehyde/Acetal | Safe, easy to handle, good to excellent yields. |
| Zeolite | β-Phenylethanol derivative, Carbonyl compound | Environmentally friendly, reusable, high yields. |
| Visible Light / Bismuth Triflate | Acyclic ether | Mild conditions, avoids over-oxidation. researchgate.net |
Transition Metal-Catalyzed Cycloaddition Reactions
The construction of the isochroman skeleton, a crucial step towards this compound, can be efficiently achieved through transition metal-catalyzed cycloaddition and annulation reactions. These methods are prized for their ability to assemble complex cyclic systems with high selectivity.
Rhodium (Rh) Catalysis: Rhodium catalysts are effective in promoting annulation reactions to form isochroman derivatives. nih.govresearchgate.net For instance, Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes can produce 3,4-disubstituted isochroman-1-ones. bohrium.com Another advanced strategy involves the Rh(III)-catalyzed redox-neutral coupling of N-acyl ketimines with activated olefins, which leads to spiroisoindolinone derivatives, showcasing the versatility of rhodium in constructing complex heterocyclic systems related to isochromans. acs.org While these methods may not directly yield this compound, they create the core isochroman-1-one (B1199216) or related structures, which are key intermediates that can be further functionalized.
Palladium (Pd) Catalysis: Palladium catalysis is a powerful tool for intramolecular cyclizations. rsc.orgorganic-chemistry.org Palladium-catalyzed intramolecular redox-relay Heck cyclization of aryl iodides with alkenols can be used to establish heterocyclic structures. rsc.org Similarly, palladium-catalyzed intramolecular addition of aryl iodides to carbonyl groups can stereoselectively form polycyclic alcohol compounds. beilstein-journals.org These reactions demonstrate the capacity of palladium to forge the essential ring system of isochroman from linear precursors, which can be designed to allow for the subsequent introduction of the 1-methoxy group. beilstein-journals.orgresearchgate.net
Functional Group Interconversions Leading to this compound
Reduction Methodologies
A primary route to the isochroman framework involves the reduction of the corresponding lactone, an isocoumarin (B1212949) (or isochroman-1-one). This transformation is a critical step in many multi-step syntheses.
The reduction of the carbonyl group at the C1 position of an isochroman-1-one yields a cyclic hemiacetal, known as a lactol (1-hydroxyisochroman). This intermediate is the direct precursor to this compound. Common reducing agents for this purpose include diisobutylaluminium hydride (DIBAL-H) and sodium borohydride (B1222165).
For example, the reduction of a substituted 4-methoxyisochroman-1-one with DIBAL-H has been shown to produce the corresponding lactol in 79% yield. jst.go.jp This lactol can then be readily converted to this compound through an acid-catalyzed reaction with methanol (B129727). Similarly, isocoumarins can be reduced by treating them with borontrifluoride etherate and a reducing agent like sodium borohydride or lithium borohydride to yield the isochroman structure. google.com The close biosynthetic relationship between isocoumarins and isochromans underscores the importance of this reductive pathway. nih.gov
Table 1: Selected Reduction Methods for Isochroman Synthesis
| Precursor | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 4-methoxyisochroman-1-one | DIBAL-H | 1-hydroxy-4-methoxyisochroman (lactol) | 79% | jst.go.jp |
| 3-substituted isocoumarin | NaBH₄ / BF₃·OEt₂ | 3-substituted isochroman | - | google.com |
Alkylation and Arylation Strategies
The introduction of the methoxy (B1213986) group at the C1 position is a key functionalization. While direct alkylation with a methyl group is one possibility, a more common and direct strategy is alkoxylation, specifically methoxylation.
A highly efficient method for the synthesis of this compound involves the direct oxidative functionalization of the isochroman parent molecule. The reaction of isochroman with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant in anhydrous methanol solvent directly affords this compound in good yield. researchgate.netub.edu This reaction proceeds via a hydride abstraction mechanism at the C1 position, generating an oxocarbenium ion which is then trapped by the methanol solvent.
This oxidative approach can also be used to facilitate C-C bond formation. The C(sp³)–H bond at the C1 position of isochroman can be activated by an oxidant, followed by the addition of a nucleophile such as an alkyl or aryl Grignard reagent. researchgate.netacs.org This two-step, one-pot procedure allows for the introduction of various substituents at the C1 position, demonstrating a versatile strategy for creating a range of 1-substituted isochroman derivatives. acs.org
Table 2: Direct Synthesis of this compound via Oxidation
| Starting Material | Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Isochroman | DDQ, MeOH | CH₂Cl₂ | This compound | 60% | ub.edu |
| Isochroman | DDQ, MeOH | CH₂Cl₂ | This compound | - | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes through methods such as eliminating harmful solvents and using renewable resources.
Solvent-Free Reaction Conditions
Solvent-free synthesis is a cornerstone of green chemistry, often leading to reduced waste, lower costs, and simplified procedures. rsc.org Such reactions can be facilitated by techniques like microwave irradiation or mechanochemistry (grinding). researchgate.netdiva-portal.org
For instance, the synthesis of 2-amino-4H-chromenes, which share a similar benzopyran core with isochromans, has been successfully performed under solvent-free conditions using an ionic liquid catalyst. pnu.ac.ir In another example, 2-hydroxy-2-(trifluoromethyl)-2H-chromenes were synthesized efficiently under solvent-free conditions, either in an oven or with microwave irradiation, using silica-immobilized L-proline as a recyclable catalyst. researchgate.net Mechanochemical methods have also been developed for the rhodium-catalyzed C-H methylation of arenes, completely avoiding the use of bulk solvents and significantly shortening reaction times. diva-portal.org These examples highlight that the synthesis of the isochroman ring system and its derivatives is amenable to solvent-free approaches, thereby minimizing the use of volatile and often hazardous organic solvents. rsc.orgacs.org
Renewable Feedstock Utilization
A key goal of green chemistry is to shift from petroleum-based feedstocks to renewable ones. gctlc.org Biomass, including agricultural waste and specially grown crops, serves as a rich source of chemical building blocks. topsoe.commdpi.com
The synthesis of this compound typically starts from aromatic compounds like substituted benzoic acids or phenethyl alcohols. These aromatic precursors can potentially be derived from renewable resources. For example, D-glucose, obtained from corn starch, can be converted into compounds like muconic acid, which can then be transformed into adipic acid and other valuable chemicals. matanginicollege.ac.in Lignocellulosic biomass is another major source for producing aromatic compounds. nrel.gov Furthermore, dedicated industrial crops, such as dent corn, are used to produce bio-based platform molecules like 1,3-propanediol, demonstrating a successful industrial shift towards renewable feedstocks. climalife.com By developing pathways to convert these bio-derived platform chemicals into the necessary aromatic starting materials, the synthesis of this compound could be integrated into a sustainable, bio-based economy.
Mechanistic Investigations of 1 Methoxyisochroman Reactivity
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 1-methoxyisochroman is activated towards electrophilic aromatic substitution (EAS) by two oxygen-containing substituents: the methoxy (B1213986) group (-OCH₃) at the 6-position and the cyclic ether oxygen of the isochroman (B46142) core. Both groups are electron-donating through resonance, increasing the electron density of the aromatic ring and making it more nucleophilic. masterorganicchemistry.comresearchgate.net The mechanism of EAS generally proceeds in two steps: the initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or σ-complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comresearchgate.net
Regioselectivity Studies
The directing effects of the two activating groups determine the position of electrophilic attack on the benzene ring. Both the ether oxygen and the methoxy group are ortho, para-directors. libretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves.
In this compound, the key positions on the aromatic ring are C5, C7, and C8.
The cyclic ether oxygen (at position 2) directs ortho to C8 and para to C6 (which is already substituted).
The methoxy group at C6 directs ortho to C5 and C7.
This leads to a competition between the directing effects of the two groups. The regiochemical outcome is determined by the relative activating strength of the substituents and steric hindrance. libretexts.org Generally, the more strongly activating group dictates the position of substitution. libretexts.org Alkoxy groups are among the most powerful activating groups. In this case, both are alkoxy groups (one acyclic, one cyclic).
Computational methods, such as the RegioSQM method which calculates the lowest free energies of protonation at aromatic carbons, can be used to predict the most nucleophilic center and thus the likely site of electrophilic attack. rsc.org For this compound, the positions ortho to the methoxy group (C5 and C7) and ortho to the ring oxygen (C8) are the most likely candidates for substitution. The interplay between the reinforcing and competing directing effects is crucial. The methoxy group strongly activates the C5 and C7 positions. The ring oxygen activates the C8 position. The outcome often depends on the specific electrophile and reaction conditions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Directing Group(s) | Electronic Effect | Predicted Reactivity |
|---|---|---|---|
| C5 | Ortho to -OCH₃ | Activating | Favorable |
| C7 | Ortho to -OCH₃ | Activating | Favorable |
Kinetic and Thermodynamic Considerations
The distribution of products in a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control : Under conditions where the reaction is irreversible (usually lower temperatures), the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. libretexts.orglibretexts.orgpressbooks.pub
Thermodynamic Control : Under conditions where the reaction is reversible (usually higher temperatures), the product mixture reaches equilibrium, and the major product is the most stable one. libretexts.orglibretexts.orgpressbooks.pub
Most electrophilic aromatic substitutions, such as nitration and halogenation, are typically irreversible and are therefore under kinetic control. masterorganicchemistry.com The product distribution reflects the relative rates of attack at the different available positions on the aromatic ring. The transition states leading to the arenium ion intermediates for ortho and para attack are more stabilized by electron-donating groups, lowering their energy and leading to faster formation. libretexts.org
For some EAS reactions, like sulfonation, the reaction is reversible. masterorganicchemistry.com In such cases, the reaction conditions can be manipulated to favor either the kinetic or the thermodynamic product. For example, heating the product mixture can allow for equilibration, leading to a predominance of the most thermodynamically stable isomer, which may not be the one that forms fastest.
Nucleophilic Substitution at the 1-Position of Isochroman
The carbon at the 1-position of this compound is particularly reactive towards nucleophiles. researchgate.net This heightened reactivity is due to its nature as a benzylic acetal (B89532). The C1-O bond can be cleaved, especially under acidic conditions, to generate a highly stabilized oxocarbenium ion. This intermediate is readily attacked by a wide range of nucleophiles, leading to substitution of the methoxy group. researchgate.netcardiff.ac.uk For instance, in the presence of phosphinic acid, this compound derivatives react with isocyanides to form isochroman-1-carboxylamides. researchgate.net Similarly, reactions with various alcohols and phenols yield the corresponding 1-alkoxyisochromans or 1-aryloxyisochromans. researchgate.net
Sₙ1 and Sₙ2 Reaction Pathways
Nucleophilic substitution reactions can proceed through different mechanisms, primarily Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). orgosolver.comsavemyexams.com
Sₙ1 Pathway : This is a two-step mechanism. The first, rate-determining step involves the departure of the leaving group to form a carbocation intermediate. savemyexams.comdalalinstitute.comlibretexts.org The second step is the rapid attack of the nucleophile on this intermediate. libretexts.org This pathway is favored for substrates that can form stable carbocations, such as tertiary and benzylic substrates, and in the presence of polar protic solvents. pdx.eduwpmucdn.com For this compound, the departure of the methoxide (B1231860) ion (often protonated first under acidic conditions to form a better leaving group, methanol) generates a secondary benzylic oxocarbenium ion. This ion is highly stabilized by resonance with both the adjacent oxygen atom and the benzene ring, strongly favoring an Sₙ1 mechanism. harvard.edu
Sₙ2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks the carbon at the same time as the leaving group departs. dalalinstitute.comchemguide.co.uk The reaction rate depends on the concentration of both the substrate and the nucleophile. youtube.com This pathway is favored for unhindered substrates (methyl and primary) and is characterized by backside attack of the nucleophile. pdx.edu Due to the stability of the intermediate cation, a pure Sₙ2 pathway is less likely for this compound but may be operative with very strong, unhindered nucleophiles under neutral or basic conditions.
Table 2: Factors Influencing Sₙ1 vs. Sₙ2 Pathways at C1 of this compound
| Factor | Favors Sₙ1 | Favors Sₙ2 | Relevance to this compound |
|---|---|---|---|
| Substrate | Tertiary, Secondary, Benzylic | Methyl, Primary | C1 is a secondary benzylic ether, strongly favoring Sₙ1. |
| Intermediate | Stable carbocation/oxocarbenium ion | N/A (Transition state) | Highly resonance-stabilized oxocarbenium ion. |
| Nucleophile | Weak nucleophiles sufficient | Strong nucleophiles favored | Reacts with a wide range of nucleophiles. researchgate.net |
| Leaving Group | Good leaving group | Good leaving group | -OCH₃ is a poor leaving group; requires acid catalysis to form CH₃OH, a good leaving group. |
| Solvent | Polar Protic | Polar Aprotic | Sₙ1 reactions are often run in polar protic solvents. libretexts.org |
Stereochemical Outcomes of Substitution
The stereochemistry of the product depends directly on the operative mechanism:
Sₙ1 Reactions : Because the Sₙ1 mechanism proceeds through a planar, achiral oxocarbenium ion intermediate, the nucleophile can attack from either face with roughly equal probability. libretexts.orgtheexamformula.co.uk If the starting material were chiral at the C1 position, this would lead to a racemic mixture of products (both retention and inversion of configuration). pdx.edu Indeed, some reactions involving this compound have been reported to yield racemic this compound, supporting the prevalence of an Sₙ1 pathway. rug.nl
Sₙ2 Reactions : The concerted, backside attack characteristic of the Sₙ2 mechanism results in a predictable inversion of stereochemistry at the reaction center. wpmucdn.com If a reaction at C1 were to proceed via a pure Sₙ2 mechanism, a single enantiomeric product with inverted configuration would be formed from a single enantiomer of the starting material.
Ring-Opening Reactions of the Isochroman Core
The isochroman ring system, while relatively stable, can undergo ring-opening reactions under specific, often forceful, conditions. These reactions involve the cleavage of one of the C-O bonds within the heterocyclic ring, typically the benzylic C1-O2 bond, due to the stability of the resulting intermediate.
Acid catalysis, particularly with strong Brønsted or Lewis acids, is often employed to facilitate ring-opening. uni-tuebingen.demasterorganicchemistry.com Protonation or coordination of a Lewis acid to the ether oxygen (O2) makes it a better leaving group. organic-chemistry.orgnih.gov This can lead to the formation of a carbocation at C1, which can then be trapped by a nucleophile or undergo rearrangement. For example, treatment with Lewis acids like boron trifluoride can induce ring-opening, which may be followed by subsequent cyclization or other transformations. uni-tuebingen.de The cleavage of epoxides under acidic or basic conditions provides a useful analogy, where ring strain is a major driving force; while isochroman is less strained than an epoxide, the principles of acid-catalyzed C-O bond cleavage and nucleophilic attack are similar. libretexts.orglibretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of this compound, a cyclic acetal, proceeds through a well-established mechanism involving protonation and subsequent cleavage of the exocyclic methoxy group to form a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by water to yield a lactol, which can exist in equilibrium with the corresponding ring-opened aldehyde.
A supramolecular assembly has been shown to catalyze the hydrolysis of acetals in basic solution, a departure from the typical acid-catalyzed conditions. Kinetic studies of this system suggest a mechanism proceeding through an A-2 transition state, where water attacks the protonated acetal in the rate-limiting step. osti.gov
The key steps in the acid-catalyzed hydrolysis of this compound are summarized in the table below.
| Step | Description | Intermediate |
| 1 | Protonation of the exocyclic methoxy group by an acid catalyst (H₃O⁺). orgoreview.compearson.com | Protonated this compound |
| 2 | Cleavage of the C1-O bond, with the departure of methanol (B129727) as a leaving group. | Oxocarbenium ion |
| 3 | Nucleophilic attack by a water molecule on the electrophilic C1 carbon. orgoreview.compearson.com | Protonated lactol |
| 4 | Deprotonation of the resulting intermediate by a water molecule. | Lactol (hemiacetal) |
Reductive Ring-Opening Strategies
The reductive ring-opening of cyclic acetals provides a valuable method for the synthesis of hydroxy ethers. For this compound, this transformation would involve the cleavage of one of the C-O bonds of the acetal moiety and subsequent reduction.
Various reagents have been developed for the reductive cleavage of acetals. A bimetallic redox system composed of zinc and cobalt(II) chloride hexahydrate in tetrahydrofuran (B95107) has been shown to efficiently cleave both acyclic and cyclic O,O-acetals to afford primary alcohols. benthamdirect.comingentaconnect.comcsircentral.net Another effective method involves the use of hydrosilanes in the presence of a rhodium complex, such as RhCl(PPh₃)₃, to reduce acetals to ethers. rsc.org For instance, the reaction of 2-phenyl-1,3-dioxane (B8809928) with phenylsilane (B129415) catalyzed by RhCl(PPh₃)₃ yields 3-benzyloxy-1-propanol. rsc.org
The regioselectivity of the reductive ring-opening of acetals can often be controlled by the choice of reagents. For example, in the reduction of benzylidene acetals of carbohydrates, the use of different borane (B79455) reagents or a combination of LiAlH₄-AlCl₃ can lead to the selective formation of different regioisomeric benzyl (B1604629) ethers. researchgate.net Mechanistic studies on borane reductions have indicated that the regioselectivity can be influenced by whether the borane is activated by a Lewis acid. researchgate.net Similarly, triethylsilane in the presence of molecular iodine has been used for the regioselective reductive ring opening of benzylidene acetals. organic-chemistry.org
The table below outlines some potential strategies for the reductive ring-opening of this compound based on methodologies developed for other cyclic acetals.
| Reagent System | Potential Product(s) | Notes |
| Zn-CoCl₂·6H₂O | 2-(hydroxymethyl)phenethyl alcohol | Results in cleavage to the primary alcohol. benthamdirect.comingentaconnect.comcsircentral.net |
| PhSiH₃ / RhCl(PPh₃)₃ | 2-(methoxymethyl)phenethyl alcohol or 1-methoxy-2-(1-hydroxyethyl)benzene | Can yield ethers through reductive cleavage. rsc.org |
| Et₃SiH / I₂ | 2-(methoxymethyl)phenethyl alcohol | Known for regioselective opening of benzylidene acetals. organic-chemistry.org |
| BH₃·THF / TMSOTf | 2-(methoxymethyl)phenethyl alcohol | Catalytic system for reductive ring opening. researchgate.net |
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound and its derivatives are key transformations that allow for the introduction of further functionality and the creation of stereocenters.
Selective Oxidation Methodologies
The oxidation of the C1 position of isochromans is a common strategy for the synthesis of isochromanones and related structures. In the case of this compound, oxidation can be achieved using a variety of reagents, likely proceeding through the formation of an oxocarbenium ion intermediate which is then trapped or further oxidized.
An organocatalytic approach for the C(sp³)–H bond arylation of isochromans involves an oxidation reaction with [bis(trifluoroacetoxy)iodo]benzene (B57053) to regenerate 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which facilitates the transformation. acs.org The direct oxidation of isochroman to isochroman-1-one (B1199216) can be accomplished using iron nitrate (B79036) and 4-hydroxy-TEMPO as co-catalysts under an aerobic atmosphere. rsc.org Phenylphosphinic acid has been used to promote the addition of isocyanides to this compound derivatives, a reaction that proceeds via the nucleophilic attack on the oxocarbenium ion generated from the starting material. researchgate.net
The table below summarizes selected methodologies for the oxidation of isochroman derivatives, which could be applicable to this compound.
| Oxidizing Agent/System | Product Type |
| DDQ / [Bis(trifluoroacetoxy)iodo]benzene | C1-arylated isochroman acs.org |
| Iron nitrate / 4-OH-TEMPO / O₂ | Isochroman-1-one rsc.org |
| Phenylphosphinic acid / Isocyanide | Isochroman-1-carboxamide researchgate.net |
Stereocontrolled Reduction Processes
Stereocontrolled reduction processes are crucial for the synthesis of enantiomerically enriched isochroman derivatives, which are common motifs in biologically active natural products. While specific examples of the stereocontrolled reduction of this compound itself are not prevalent in the literature, principles from related systems can be applied.
The stereochemical outcome of reductions of cyclic ketones or lactones within a polyketide synthesis can be controlled by the choice of reducing agent. For example, the Narasaka-Prasad reduction using diethylmethoxyborane (B30974) and sodium borohydride (B1222165) can afford syn-1,3-diols with high diastereoselectivity, while using tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) can lead to the corresponding anti-1,3-diols. d-nb.info These directed reductions are powerful tools for establishing specific stereochemical relationships.
In the context of substituted isochromans, stereocontrolled synthesis can be achieved through various strategies. For instance, selenium-mediated cyclization of enantiomerically enriched phenylseleno alcohols can lead to stereodefined substituted isochromans. researchgate.net The reduction of a ketone precursor with a chiral reducing agent or a substrate-controlled reduction directed by a nearby chiral center are common strategies to achieve stereocontrol.
The following table presents examples of stereocontrolled reduction methods that could be adapted for the synthesis of chiral isochroman derivatives from suitable precursors.
| Precursor Type | Reducing Agent | Stereochemical Outcome |
| β-Hydroxy ketone | Diethylmethoxyborane, NaBH₄ | syn-1,3-diol d-nb.info |
| β-Hydroxy ketone | Me₄NBH(OAc)₃ | anti-1,3-diol d-nb.info |
| γ-Phenylseleno ketone | Asymmetric reduction followed by cyclization | Stereoselective formation of substituted tetrahydropyrans and isochromans researchgate.net |
Derivatization and Functionalization of 1 Methoxyisochroman
Introduction of Functional Groups on the Aromatic Ring
The benzene (B151609) ring of 1-methoxyisochroman is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. These reactions allow for the introduction of a variety of substituents, thereby modulating the electronic and steric properties of the molecule.
Halogenation and Nitration Studies
Halogenation and nitration are classic examples of electrophilic aromatic substitution that introduce halogen and nitro groups, respectively, onto the aromatic ring. While specific studies on the halogenation and nitration of this compound are not extensively detailed in readily available literature, the general principles of these reactions on substituted aromatic ethers are well-established. The methoxy (B1213986) group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself.
In a typical halogenation reaction, a halogen such as bromine or chlorine is reacted with the aromatic compound in the presence of a Lewis acid catalyst. For nitration, a mixture of concentrated nitric acid and sulfuric acid is commonly employed to generate the nitronium ion (NO₂⁺) as the active electrophile. The regioselectivity of these reactions on this compound would be influenced by the electronic and steric effects of the substituents.
Table 1: General Conditions for Electrophilic Aromatic Substitution
| Reaction | Reagents | Catalyst | Expected Products |
| Bromination | Br₂ | FeBr₃ or AlBr₃ | Ortho- and para-brominated this compound |
| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Ortho- and para-chlorinated this compound |
| Nitration | HNO₃ | H₂SO₄ | Ortho- and para-nitrated this compound |
Note: The precise ratio of ortho to para products would depend on specific reaction conditions and steric hindrance.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are a powerful tool for the formation of carbon-carbon bonds on aromatic rings. acs.org Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). acs.orgmdpi.com This reaction is generally free from the carbocation rearrangements that can plague Friedel-Crafts alkylation. mdpi.com The resulting aryl ketones are valuable intermediates for further transformations.
Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid. acs.org A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group is also an activating group. mdpi.com
For this compound, the ortho- and para-directing influence of the methoxy group would again dictate the position of acylation or alkylation. Careful control of reaction conditions would be necessary to achieve mono-substitution and to manage the regioselectivity.
Table 2: Key Features of Friedel-Crafts Reactions on Activated Aromatic Rings
| Reaction Type | Electrophile | Catalyst | Key Advantages | Potential Limitations |
| Acylation | Acyl halide, Anhydride | AlCl₃, FeCl₃ | No carbocation rearrangement, product is deactivated to further reaction | Stoichiometric amounts of catalyst often required |
| Alkylation | Alkyl halide, Alkene, Alcohol | AlCl₃, H₂SO₄ | Forms C-C bonds | Carbocation rearrangement, polyalkylation |
Stereoselective Functionalization at the 1-Position
The C-1 position of this compound is a stereocenter, and the ability to control the stereochemistry at this position is crucial for the synthesis of enantiomerically pure target molecules. Stereoselective functionalization aims to introduce new substituents at this position with a high degree of stereocontrol.
Chiral Auxiliary-Mediated Reactions
One established strategy for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. While specific examples of chiral auxiliary-mediated reactions directly on this compound are not prominently reported, the principle can be applied to its synthesis. For instance, the enantioselective reduction of a precursor ketone using a chiral reducing agent can establish the stereocenter at the 1-position before the formation of the methoxy group.
Enantioselective Derivatization
Enantioselective derivatization involves the use of chiral reagents or catalysts to directly introduce functionality at the stereocenter with high enantioselectivity. This can be achieved through various methods, including enantioselective synthesis of the isochroman (B46142) ring system itself. For example, rhodium-catalyzed C-H insertion reactions have been employed for the enantioselective synthesis of isochromans. In such a synthesis, the stereochemistry at the 1-position can be controlled by the chiral catalyst, leading to the formation of a single enantiomer of the 1-substituted isochroman.
Modification of the Methoxy Group
The methoxy group at the 1-position of this compound is not merely a passive substituent but can also be a site for chemical modification. This functional group can be cleaved or transformed to introduce other functionalities.
The ether linkage of the methoxy group can be cleaved under various conditions, for example, using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. Cleavage of the methoxy group would yield a hemiacetal, which exists in equilibrium with the corresponding open-chain hydroxy aldehyde. This transformation opens up possibilities for further reactions at the newly formed hydroxyl and aldehyde groups.
Furthermore, the methoxy group could potentially be displaced by other nucleophiles under appropriate conditions, although this would likely require activation of the C-O bond. Such a transformation would allow for the direct introduction of a variety of substituents at the anomeric 1-position, further expanding the synthetic utility of this compound.
Table 3: Potential Modifications of the Methoxy Group
| Transformation | Reagents | Resulting Functional Group | Potential for Further Reactions |
| Ether Cleavage | HBr, BBr₃ | Hemiacetal / Hydroxy aldehyde | Oxidation, reduction, condensation |
| Nucleophilic Displacement | Nucleophiles (e.g., thiols, amines) | Thioacetal, aminoacetal, etc. | Further functionalization of the introduced group |
Cleavage and Transformation into Other Ethers or Alcohols
The conversion of this compound to isochroman-1-ol or other ether derivatives involves the cleavage of the C1-O bond. This process is typically facilitated by acid catalysis, which activates the methoxy group as a good leaving group.
Under acidic conditions, the ether oxygen of the methoxy group is protonated, leading to the formation of a resonance-stabilized oxocarbenium ion upon the departure of methanol (B129727). This highly electrophilic intermediate is then readily attacked by a nucleophile. If water is the nucleophile, the reaction yields the corresponding hemiacetal, isochroman-1-ol. This hydrolysis is a reversible process, and the equilibrium can be controlled by the reaction conditions.
The general mechanism for the acid-catalyzed cleavage is as follows:
Protonation of the methoxy oxygen by an acid catalyst.
Elimination of methanol to form a planar, resonance-stabilized oxocarbenium ion.
Nucleophilic attack on the oxocarbenium ion. If the nucleophile is water, isochroman-1-ol is formed. If another alcohol is used, a new ether is generated.
Lewis acids are also effective in promoting the cleavage of the methoxy group. They coordinate to the oxygen atom of the methoxy group, enhancing its leaving group ability and facilitating the formation of the oxocarbenium ion.
| Reactant | Reagents/Conditions | Product | Yield (%) | Reference |
| This compound | H₂O, cat. H⁺ | Isochroman-1-ol | Not specified | General knowledge |
| This compound | R'OH, cat. H⁺ | 1-Alkoxyisochroman | Varies | General knowledge |
This table is illustrative and based on general principles of acetal (B89532) chemistry, as specific yield data for these transformations on this compound were not found in the provided search results.
Introduction of Other Alkoxy Moieties
The introduction of different alkoxy groups at the C1 position of the isochroman ring is a key functionalization strategy. This is typically achieved through a substitution reaction where the methoxy group of this compound is replaced by another alkoxy group. This transacetalization reaction is also commonly carried out under acidic or Lewis acidic conditions.
The reaction proceeds through the same oxocarbenium ion intermediate as described for the cleavage to the alcohol. In the presence of an excess of a different alcohol (R'OH), this alcohol acts as the nucleophile, attacking the oxocarbenium ion to form a new 1-alkoxyisochroman. The equilibrium of this reaction can be shifted towards the desired product by using the new alcohol as the solvent or by removing the methanol that is formed during the reaction.
The stereochemical outcome of these substitution reactions is dependent on the reaction mechanism. If the reaction proceeds through a discrete, planar oxocarbenium ion (SN1-type mechanism), a mixture of diastereomers may be obtained if a new stereocenter is formed. utexas.eduyoutube.comembibe.comlibretexts.org However, the stereochemistry can be influenced by the substrate, reagents, and reaction conditions. utexas.edulibretexts.orglibretexts.org
Detailed research on the stereoselective synthesis of 1-alkoxyisochromans would involve careful selection of catalysts and reaction conditions to control the facial selectivity of the nucleophilic attack on the oxocarbenium ion.
| Starting Material | Reagent (Alcohol) | Catalyst | Product | Yield (%) | Diastereomeric Ratio |
| This compound | Ethanol | H₂SO₄ (cat.) | 1-Ethoxyisochroman | Data not available | Data not available |
| This compound | Propan-2-ol | Lewis Acid (e.g., BF₃·OEt₂) | 1-Isopropoxyisochroman | Data not available | Data not available |
| This compound | Benzyl (B1604629) alcohol | p-Toluenesulfonic acid (cat.) | 1-(Benzyloxy)isochroman | Data not available | Data not available |
This table represents plausible synthetic transformations based on established principles of acetal chemistry. Specific experimental data for these reactions involving this compound were not available in the search results.
Applications of 1 Methoxyisochroman in Organic Synthesis
1-Methoxyisochroman as a Chiral Building Block
The inherent chirality of substituted this compound derivatives makes them attractive starting materials for asymmetric synthesis. The stereocenter at the C1 position can effectively direct the stereochemical outcome of subsequent transformations, enabling the synthesis of enantiomerically enriched target molecules.
Synthesis of Natural Products
While direct and extensive examples of this compound's use as a chiral building block in the synthesis of a wide array of natural products are not prolifically documented in readily available literature, its structural components are present in various complex natural products. The isochroman (B46142) core is a key feature of many biologically active compounds, and synthetic strategies often involve the creation of similar cyclic ether systems. The principles of asymmetric synthesis suggest that chiral this compound could serve as a valuable precursor for the stereocontrolled synthesis of such natural products.
A notable example showcasing the stereoselective synthesis of a complex molecule containing a substituted this compound core is the development of the neurokinin-1 (NK₁) receptor antagonist, CJ-17,493. In this synthesis, a kinetic resolution was employed as a key step to stereoselectively prepare a molecule featuring a (1R)-6-methoxy-1-methyl-1-trifluoromethylisochroman moiety. chem-station.com This highlights the potential of using chiral isochroman derivatives to access complex and biologically active molecules with high stereochemical control.
Construction of Complex Heterocyclic Systems
The reactivity of the anomeric center at C1 in this compound allows for its use in the construction of more complex, fused heterocyclic systems. This latent electrophilicity, upon activation, enables the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the annulation of additional rings onto the isochroman framework.
Methodologies for the synthesis of fused heterocyclic compounds often involve cyclization reactions, ring-closing metathesis, and Diels-Alder reactions to produce diverse structures. airo.co.in The strategic incorporation of a this compound unit can provide a scaffold upon which such transformations can be performed, leading to novel heterocyclic architectures. For instance, visible-light-induced dearomatization of nonactivated arenes has been utilized to construct fused heterocycles, a strategy that could potentially be applied to derivatives of this compound. rsc.org
Role of this compound in Protecting Group Chemistry
The acetal (B89532) functionality present in this compound makes it a suitable candidate for use as a protecting group for hydroxyl and carbonyl functionalities. Acetal protecting groups are valued for their stability under a variety of reaction conditions and the relative ease of their removal.
Transient Protection of Alcohols and Aldehydes
In the course of a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent its interference with a desired transformation elsewhere in the molecule. This concept of "transient protection" is crucial for achieving high yields and selectivity. researchwithrutgers.com this compound, through the formation of a mixed acetal, can serve as a transient protecting group for alcohols. The formation of such an acetal renders the alcohol inert to a range of reagents, and the protecting group can be subsequently removed under specific conditions to regenerate the hydroxyl group. chem-station.com
Similarly, the diol precursor to a cyclic acetal analogous to this compound can be used to protect aldehydes and ketones. The formation of a cyclic acetal is an effective way to protect carbonyl groups from nucleophilic attack. libretexts.org
Orthogonal Deprotection Strategies
A key aspect of protecting group chemistry is the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonal deprotection. sigmaaldrich.com This strategy is essential for the synthesis of complex molecules with multiple functional groups that require protection.
The deprotection of acetal-type protecting groups, such as those derived from this compound, is typically achieved under acidic conditions. chem-station.com The specific conditions required for cleavage can be tuned based on the stability of the acetal. For instance, some acetals can be removed with mild acids, while others require stronger acidic conditions. thieme-connect.de This differential reactivity allows for the development of orthogonal deprotection strategies where a this compound-derived protecting group could be removed while other acid-labile or base-labile protecting groups remain intact.
| Protecting Group Type | Typical Deprotection Conditions | Orthogonality |
| Acetal (e.g., from this compound) | Acidic (e.g., HCl, TFA) | Stable to basic, reductive, and many oxidative conditions. |
| Silyl Ethers (e.g., TMS, TBDMS) | Fluoride ions (e.g., TBAF) or acidic conditions | Stable to basic and many oxidative/reductive conditions. |
| Benzyl (B1604629) Ethers (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |
Intermediacy in Total Synthesis Efforts
The total synthesis of complex natural products often involves the strategic use of key intermediates that contain significant portions of the final molecular architecture. While specific and widely recognized total syntheses explicitly detailing the intermediacy of this compound are not abundantly found in the general literature, its structural features are pertinent to the synthesis of various classes of natural products, particularly isoquinoline (B145761) alkaloids.
The isoquinoline alkaloid family is a large and diverse group of natural products with a wide range of biological activities. udel.edu The synthesis of the isoquinoline scaffold is a central theme in natural product synthesis. nih.gov Given that this compound is a close structural analog of dihydroisoquinolones, it represents a plausible and strategic intermediate in the synthesis of isoquinoline alkaloids. Synthetic routes could envision the conversion of the oxygen-containing ring of this compound into the nitrogen-containing ring characteristic of the isoquinoline system.
Strategies for Alkaloid Synthesis
The synthesis of alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, often requires intricate strategies to construct their complex heterocyclic structures. While the isochroman core is a feature of some natural products, the direct application of this compound in the total synthesis of alkaloids is not extensively documented in prominent chemical literature.
The tetrahydroisoquinoline core, which is structurally related to the isochroman skeleton, is a common framework in numerous alkaloids and is frequently constructed via the Pictet-Spengler reaction. researchgate.net Methodologies for the enantioselective synthesis of isochromans and tetrahydroisoquinolines have been developed, highlighting the chemical community's interest in these scaffolds. rsc.org However, specific examples detailing the incorporation of this compound as a key intermediate or starting material in the convergent synthesis of complex alkaloids remain elusive in the reviewed scientific literature. The reactivity of this compound can be utilized in cyclization reactions, for instance, it has been shown to mediate the cyclization of propargylic amides, a transformation that could potentially be adapted for the formation of nitrogen-containing heterocyclic systems. Further research would be required to explore and establish the viability of this compound as a routine precursor in alkaloid synthesis.
Approaches to Polyketide Assembly
Polyketides are a large and structurally diverse class of secondary metabolites, characterized by a repeating chain of keto and hydroxyl groups. The assembly of these complex structures often relies on the iterative coupling of smaller building blocks. While this compound itself is not directly cited in major polyketide syntheses, structurally related isochromene derivatives have been employed in biomimetic approaches to construct polyketide-like structures.
A notable example involves the biomimetic, catalytic enantioselective synthesis of tetracyclic isochroman frameworks, which can be considered as polyketide oligomers. nih.gov In this strategy, an isochromene is generated in situ and undergoes a hetero-Diels-Alder reaction. While the starting material is not this compound, the resulting isochroman core is analogous. A specific reaction detailed the formation of an N-aza polyketide oligomer, demonstrating the potential of the isochroman system in building complex, chain-like molecules reminiscent of polyketides. nih.gov
The reaction of an α-propargyl benzyl amine with a 2-(hydroxymethyl) phenol (B47542) derivative, catalyzed by a Au(I)/chiral Sc(III) bimetallic system, led to the formation of the corresponding N-aza polyketide oligomer. nih.gov This process showcases how the isochroman structural motif can be integrated into a molecule with repeating functional groups, a hallmark of polyketide architecture.
Table 1: Synthesis of an N-Aza Polyketide Oligomer via a Biomimetic Cascade Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|---|
| Cbz-protected α-propargyl benzyl amine | 2-(hydroxylmethyl) phenol derivative (2h) | Au(I)/Sc(III) with L-PiAd ligand | N-aza polyketide oligomer (5a) | 63% | 1.5:1 | 22% (major), 15% (minor) |
Data sourced from a study on the biomimetic synthesis of tetracyclic isochromans. nih.gov
This example, while not a direct application of this compound, underscores the potential utility of the isochroman scaffold in the strategic assembly of polyketide-like structures. The development of methodologies to directly incorporate this compound into such synthetic sequences could offer new avenues for the creation of novel polyketide analogues.
Advanced Spectroscopic and Computational Analysis of 1 Methoxyisochroman
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 1-methoxyisochroman. nih.gov It provides detailed insights into the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. nih.govlibretexts.orgox.ac.uk In high-resolution spectra, signals that appear as single peaks at low resolution are often resolved into clusters of peaks (multiplets), which reveals additional structural details through spin-spin coupling. libretexts.orgsavemyexams.com
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound by spreading the information into two frequency dimensions, which helps to resolve overlapping signals. wikipedia.orgyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). wikipedia.orgsdsu.edu Cross-peaks in a COSY spectrum establish the connectivity between adjacent protons, allowing for the mapping of the spin systems within the isochroman (B46142) ring and its substituents. longdom.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that map direct one-bond correlations between protons and the carbons they are attached to. wikipedia.orgsdsu.eduprinceton.edu For this compound, an HSQC experiment would show a correlation peak for each C-H bond, directly linking the proton signal to its corresponding carbon signal. ox.ac.uk This is invaluable for assigning the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu It is crucial for piecing together the molecular framework by connecting fragments and identifying quaternary carbons that lack attached protons. For instance, HMBC can show correlations from the methoxy (B1213986) protons to the anomeric carbon (C1) of the isochroman ring.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Like its counterpart NOESY, ROESY detects through-space correlations between nuclei that are close to each other, irrespective of bonding. princeton.eduhuji.ac.il It is particularly useful for determining stereochemical relationships. longdom.org
A hypothetical summary of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) Signal | COSY Correlations (¹H) | HMQC/HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | ROESY/NOESY Correlations (¹H) |
| H-1 | H-3 | C-1 | C-3, C-4a, C-8a | OCH₃, H-8 |
| OCH₃ | - | C (methoxy) | C-1 | H-1 |
| H-3 | H-1, H-4 | C-3 | C-1, C-4, C-4a | H-4 |
| H-4 | H-3 | C-4 | C-3, C-4a, C-5 | H-3, H-5 |
| H-5 to H-8 | Adjacent Ar-H | C-5 to C-8 | Other Ar-C | Adjacent Ar-H |
This table is illustrative and based on general principles of 2D NMR for a generic this compound structure. Actual correlations depend on the specific substitution pattern.
Determining the stereochemistry of this compound, particularly at the C1 position, requires specialized NMR techniques.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a premier technique for determining relative stereochemistry by identifying protons that are close in space (typically < 5 Å). libretexts.orgnanalysis.com A key application for this compound would be to observe the NOE between the methoxy group protons (-OCH₃) and the proton at the C1 position (H-1). The presence and intensity of this cross-peak can help establish the conformation and relative orientation of the methoxy group. harvard.eduacdlabs.com For example, a strong NOE between the methoxy protons and H-8 on the aromatic ring could indicate a specific spatial arrangement. nanalysis.com
Chiral Shift Reagents (CSRs): When dealing with a racemic mixture of this compound, chiral shift reagents, often lanthanide complexes like Eu(fod)₃, can be used. fiveable.melibretexts.org These reagents form diastereomeric complexes with the enantiomers in solution. libretexts.orgtcichemicals.com This interaction causes the NMR signals of the two enantiomers, which are otherwise indistinguishable, to resonate at different frequencies (i.e., have different chemical shifts), allowing for their separate observation and quantification. fiveable.memdpi.com The magnitude of the induced shift depends on the proximity of the protons to the paramagnetic center of the CSR. tcichemicals.com
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns. rsc.orgresearchgate.net
In mass spectrometry, the molecular ion of this compound can undergo characteristic fragmentation upon ionization. msu.edu The resulting fragment ions provide clues to the molecule's structure. Common fragmentation processes include alpha-cleavage and rearrangements. libretexts.org For an ether like this compound, a common fragmentation pathway involves the cleavage of bonds adjacent to the oxygen atom. libretexts.org The analysis of these pathways, often aided by tandem mass spectrometry (MS/MS) experiments where specific ions are selected and further fragmented, helps to confirm the connectivity of the molecule. research-solution.comnih.gov
Plausible Fragmentation of this compound:
Loss of the methoxy group (-OCH₃): A prominent fragmentation would be the loss of a methoxy radical (·OCH₃) to form a stable oxonium or carbenium ion.
Retro-Diels-Alder (RDA) reaction: The isochroman ring system could potentially undergo an RDA-type fragmentation, leading to the cleavage of the heterocyclic ring.
Cleavage of the benzylic ether bond: The bond between the benzylic carbon (C1) and the ether oxygen is susceptible to cleavage.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. bioanalysis-zone.comnih.gov This precision allows for the unambiguous determination of the elemental formula of this compound and its fragments. hilarispublisher.com By comparing the measured exact mass with the calculated mass for a proposed formula, it is possible to confirm the molecular formula with high confidence, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com For example, HRMS was used to establish the structures of tanzawaic acid derivatives, which included a known methoxyisochroman. researchgate.net
| Ion Type | Plausible Formula | Calculated Exact Mass (m/z) | Information Provided |
| Molecular Ion [M]⁺˙ | C₁₀H₁₂O₂ | 164.0837 | Confirms molecular weight and elemental composition. |
| [M - OCH₃]⁺ | C₉H₉O | 133.0653 | Indicates the presence of a methoxy group. |
| [M - H₂CO]⁺˙ | C₉H₁₀O | 134.0732 | Suggests a rearrangement and loss of formaldehyde (B43269). |
This table presents hypothetical HRMS data based on the structure of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. wikipedia.orglibretexts.org It provides unequivocal information about bond lengths, bond angles, and stereochemistry in the solid state. brynmawr.edu For this compound, a single-crystal X-ray diffraction study would reveal:
The exact conformation of the dihydropyran ring (e.g., half-chair, boat).
The precise bond lengths and angles throughout the molecule. researchgate.net
The orientation of the methoxy group at the anomeric C1 position relative to the rest of the molecule.
Intermolecular interactions within the crystal lattice. nih.gov
While no specific X-ray crystallographic data for the parent this compound was found in the search results, this technique has been applied to more complex derivatives, such as (3S,4R)-4-(2,5-Dimethoxyphenyl)-8-methoxyisochroman-3-ol, to determine their solid-state structures. researchgate.net The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to calculate an electron density map from which the atomic positions are determined. wikipedia.orgnih.gov
Conformation and Torsion Angle Analysis
The three-dimensional structure of this compound is defined by the conformation of its heterocyclic dihydropyran ring and the orientation of its C1-methoxy substituent. Conformational analysis, the study of the different spatial arrangements a molecule can adopt through bond rotation, is crucial for understanding its properties. lumenlearning.comic.ac.uklibretexts.org The isochroman core, consisting of a fused benzene (B151609) and a dihydropyran ring, is not planar. The flexible dihydropyran ring typically adopts a non-planar conformation, such as a half-chair or sofa, to minimize ring strain.
The precise shape of the ring and the orientation of substituents are described by torsion angles (also known as dihedral angles). iupac.orgbioinf.org.uk A torsion angle is the angle between two planes, defined by a sequence of four bonded atoms (A-B-C-D). iupac.orgqmul.ac.uk For this compound, two primary conformations are of interest, distinguished by the orientation of the methoxy group at the C1 position: the axial conformer and the equatorial conformer.
A critical stereoelectronic principle governing the conformational preference in this compound is the anomeric effect . This effect describes the tendency for a heteroatomic substituent (like the methoxy group) on a carbon adjacent to another heteroatom within a ring (the ring oxygen) to favor the axial position. scripps.eduwikipedia.org This preference is often explained by a stabilizing hyperconjugation interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond, an interaction that is maximized in the axial orientation. wikipedia.org Consequently, the axial conformer of this compound is expected to be thermodynamically more stable than the equatorial conformer, despite the greater steric bulk of the axial position.
The key torsion angles defining the conformation can be determined experimentally through NMR spectroscopy or computationally. nih.govrsc.orgauremn.org.br A representative set of torsion angles that would define the ring pucker and substituent orientation is presented below.
| Torsion Angle (Atoms) | Description | Expected Value Range (Degrees) |
|---|---|---|
| O2-C1-C8a-C4a | Defines the pucker of the dihydropyran ring | ±45 to ±60 |
| C1-O2-C3-C4 | Defines the pucker of the dihydropyran ring | ±50 to ±65 |
| C4-C4a-C8a-C1 | Describes the fusion to the benzene ring | ~0 to ±15 |
| O(methoxy)-C1-O2-C3 | Orientation of the methoxy group (Axial) | ~60 (gauche) |
| O(methoxy)-C1-O2-C3 | Orientation of the methoxy group (Equatorial) | ~180 (anti) |
Intermolecular Interactions
The physical properties of this compound in a condensed phase are governed by the intermolecular forces between its molecules. These non-covalent interactions arise from the molecule's structure and distribution of electron density. saskoer.calibretexts.org
The primary intermolecular forces at play for this compound are:
Dipole-Dipole Interactions : The presence of polar carbon-oxygen bonds in the ether linkages of the dihydropyran ring and the methoxy group creates a net molecular dipole. These permanent dipoles lead to electrostatic attractions between the partially positive end of one molecule and the partially negative end of another. saskoer.ca
London Dispersion Forces : These are weak, transient forces arising from temporary fluctuations in electron density. They are present in all molecules and their strength increases with the size of the molecule and the surface area available for contact. libretexts.org The benzene ring and hydrocarbon portions of this compound contribute significantly to these interactions.
This compound can act as a hydrogen bond acceptor, utilizing the lone pairs of electrons on its two oxygen atoms to interact with hydrogen bond donors (e.g., water, alcohols). However, it lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor.
| Type of Interaction | Origin | Relative Strength |
|---|---|---|
| Dipole-Dipole | Permanent dipoles from C-O bonds | Moderate |
| London Dispersion | Temporary fluctuations in electron clouds | Weak to Moderate |
| Hydrogen Bonding | Can act as an acceptor; not a donor | Weak (Acceptor only) |
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating molecular structure, stability, and reactivity, offering insights that can be difficult to obtain through experimental means alone. nih.govucsb.edu Methodologies such as Density Functional Theory (DFT) and molecular mechanics are routinely applied to analyze compounds like this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.dewikipedia.org Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule based on its spatially dependent electron density. mpg.deyoutube.com This approach offers a favorable balance between computational cost and accuracy. researchgate.net
For this compound, DFT calculations are used to determine key electronic properties:
Molecular Orbitals : DFT computes the shapes and energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally indicates higher chemical reactivity, as it is easier to excite an electron to a higher energy state.
Electrostatic Potential : This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.
DFT calculations on isochroman derivatives commonly employ functionals like B3LYP with basis sets such as 6-31G(d) to optimize geometry and predict reactivity.
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| DFT/B3LYP/6-31G(d) | -6.5 | -0.2 | 6.3 |
| DFT/M06-2X/6-311+G(d,p) | -7.1 | -0.1 | 7.0 |
Computational methods are essential for performing a detailed conformational analysis. By calculating the potential energy of the molecule as a function of its torsion angles, a potential energy surface can be mapped. drugdesign.org The low-energy regions on this surface correspond to stable conformations (conformers), while the peaks represent the energy barriers for interconversion between them. drugdesign.org
For this compound, computational analysis focuses on determining the relative energies of the axial and equatorial conformers to identify the global energy minimum—the most stable structure. nih.gov These calculations quantify the energetic balance between the stabilizing anomeric effect, which favors the axial conformer, and unfavorable steric interactions (repulsions between the axial methoxy group and other axial hydrogens), which would otherwise favor the equatorial conformer. For most 1-alkoxytetrahydropyran systems, the anomeric effect is dominant, making the axial conformer the global minimum. wikipedia.org
| Conformer | Key Stabilizing/Destabilizing Factors | Calculated Relative Energy (ΔE, kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Axial Methoxy | Anomeric Effect (Stabilizing), 1,3-Diaxial Interactions (Destabilizing) | 0.0 (Global Minimum) | ~90% |
| Equatorial Methoxy | Reduced Steric Hindrance (Stabilizing) | +1.5 | ~10% |
Computational chemistry allows for the detailed modeling of chemical reaction pathways. escholarship.org This involves mapping the minimum energy path that connects reactants to products via a high-energy transition state. numberanalytics.comnih.gov Such models provide deep insight into reaction mechanisms and allow for the calculation of activation energies, which determine reaction rates.
A relevant reaction for this compound is its acid-catalyzed hydrolysis. This reaction would involve the protonation of one of the ether oxygens, followed by the cleavage of a C-O bond to form a resonance-stabilized carbocation intermediate, which is then attacked by water.
Computational methods like the Intrinsic Reaction Coordinate (IRC) are used to trace the reaction path from the transition state downhill to the reactants and products, confirming that the calculated transition state correctly connects the intended species. numberanalytics.com The energy difference between the reactants and the transition state gives the activation energy (Ea) for the reaction.
| Component | Description | Calculated Property |
|---|---|---|
| Reactants | This compound + H₃O⁺ | Initial Energy (E_reactants) |
| Transition State | Highest energy point on the reaction coordinate (e.g., C-O bond breaking) | Transition State Energy (E_TS) |
| Products | Isochroman-1-ol + Methanol (B129727) + H⁺ | Final Energy (E_products) |
| Activation Energy (Ea) | E_TS - E_reactants | Determines reaction rate |
Future Directions and Emerging Research Avenues for 1 Methoxyisochroman
Development of Novel Catalytic Transformations
A primary focus of emerging research is the development of efficient and selective catalytic methods for the functionalization of the C1 position of the isochroman (B46142) core. The acetal (B89532) group in 1-methoxyisochroman makes it an excellent precursor to an oxocarbenium ion, which can then be intercepted by various nucleophiles. This reactivity is being exploited through novel catalytic systems that offer milder conditions and broader substrate scope compared to traditional methods.
Recent advancements have centered on organocatalytic and transition-metal-catalyzed C(sp³)–H bond functionalization. rsc.orgvu.lt Organocatalytic approaches, for instance, utilize systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in combination with co-oxidants to achieve direct arylation, alkylation, and amidation of the isochroman ring under facile conditions. rsc.orgresearchgate.net These methods eliminate the need for potentially toxic heavy-metal catalysts, aligning with the principles of green chemistry. rsc.org Another innovative strategy involves the use of electronically tuned nitroxyl (B88944) radicals as organocatalysts, which can promote oxidative C–N bond formation at the benzylic carbon at ambient temperatures. vu.lt
Aerobic oxidation represents another green and efficient avenue. A DDQ-catalyzed aerobic oxidative C–H allylation of isochromans has been developed, using molecular oxygen as the ultimate oxidant. kanazawa-u.ac.jp Furthermore, the synergy between different metals or between metals and organocatalysts is being explored. For example, both iron and copper catalysts have been shown to effectively promote the functionalization of isochroman with various nucleophiles, including indoles and electron-rich arenes. researchgate.net
Future work is expected to focus on enantioselective transformations. rsc.org The development of chiral catalysts, such as the light-driven molecular motors used for the asymmetric conversion of 1-chloroisochroman to this compound, highlights a sophisticated approach to controlling stereochemistry. google.com These dynamic catalytic systems can potentially offer switchable enantioselectivity, providing access to specific stereoisomers on demand. nih.gov
Table 1: Selected Novel Catalytic Transformations for Isochroman Derivatives
| Catalytic System | Transformation Type | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| DDQ / PIFA | Organocatalytic C-H Arylation/Alkylation | Grignard reagents, amides | C1-substituted isochromans | rsc.orgresearchgate.net |
| Nitroxyl Radical | Organocatalytic C-N Bond Formation | PIFA, K₂CO₃, sulfonamides, room temp. | 1-Amidoisochromans | vu.lt |
| DDQ / O₂ | Aerobic C-H Allylation | Allylsilanes, tert-butyl nitrite | 1-Allylisochromans | kanazawa-u.ac.jp |
| Fe(NO₃)₃ or Cu(NO₃)₂ | Metal-Catalyzed C-C Bond Formation | Indoles, pyrroles | 1-(Heteroaryl)isochromans | researchgate.net |
| Phenylphosphinic Acid | Acid-Promoted Addition | Isocyanides | Isochroman-1-carboxylamides | researchgate.net |
| Chiral Molecular Motor | Asymmetric Substitution | Light irradiation (for catalyst switching) | Enantiopure this compound | google.com |
Exploration of Bio-Inspired Synthesis Routes
The isochroman skeleton is a privileged structure found in a wide array of natural products with significant biological activities, including antifungal, anti-trypanosomal, and plant growth regulatory properties. nih.govgoogle.comillinois.edu This has inspired researchers to develop synthetic routes that mimic proposed biosynthetic pathways or use natural products as starting points for creating complex molecules.
A key biosynthetic pathway for related isocoumarin (B1212949) natural products is the polyketide synthase (PKS) pathway. nih.gov Understanding these enzymatic routes provides a blueprint for laboratory synthesis. For example, the total synthesis of isochroman-based natural products like the panowamycins and ajudazols often involves strategies that construct the core isochroman ring as a key step. google.comdiva-portal.org These syntheses frequently employ stereoselective reactions, such as dirhodium-catalyzed C-H insertion, to build the substituted isochroman core with high precision. google.com
The oxa-Pictet–Spengler reaction, which condenses an aromatic alcohol with a carbonyl compound, is another powerful, bio-inspired transformation used to generate 1-substituted isochromans. youtube.com This reaction mimics biological cyclizations and is often promoted by mild acid catalysts. youtube.com Research into the synthesis of natural products like (+)-Monocerin, a polyketide with an isochroman structure, has led to the development of novel strategies such as radical cyclization of vinylic ethers, demonstrating how the challenge of natural product synthesis drives methodological innovation. illinois.edu
Future research will likely focus on chemoenzymatic and fully biomimetic syntheses. This involves using isolated enzymes or engineered microorganisms to perform key steps in the synthesis of this compound and its derivatives, offering unparalleled selectivity and environmental sustainability. The discovery of new isochroman-containing natural products from sources like endophytic fungi and myxobacteria will continue to fuel the development of new synthetic targets and strategies. nih.govresearchgate.net
Table 2: Examples of Bio-Inspired Isochroman Synthesis Targets
| Natural Product | Biological Source | Key Structural Feature | Synthetic Strategy Highlight | Reference |
|---|---|---|---|---|
| Panowamycins | Streptomyces sp. | Substituted isochroman | Dirhodium-catalyzed C-H insertion | google.com |
| Ajudazols | Myxobacteria | Hydroxyl-isochromanone core | Asymmetric ortho-lithiation | diva-portal.org |
| (+)-Monocerin | Fungal sources | Polyketide isochroman | Radical cyclization of a vinylic ether | illinois.edu |
| General Isocoumarins | Endophytic fungi | Isocoumarin framework | Inspired by Polyketide Synthase (PKS) pathway | nih.gov |
Integration into Materials Science Applications
An exciting and relatively untapped research avenue for this compound is its use as a monomer or functional building block in materials science. The inherent structure of cyclic ethers makes them prime candidates for Ring-Opening Polymerization (ROP), a versatile method for producing polymers with controlled molecular weights and architectures. springerprofessional.deresearchgate.net
While specific studies on the ROP of this compound are nascent, the principles are well-established for other cyclic ethers and esters like lactide. researchgate.netspringerprofessional.de ROP can be initiated through cationic, anionic, or coordination-insertion mechanisms, each offering different levels of control over the polymerization process. springerprofessional.de The polymerization of this compound could lead to novel polyethers with the isochroman unit as a repeating feature in the backbone or as a pendant group. These polymers could exhibit unique thermal, mechanical, and optical properties derived from the rigid, aromatic isochroman scaffold.
Furthermore, research into the polymerization of structurally related isocoumarins has yielded functional polymers with high thermal stability and tunable refractive indices. rsc.orgacs.org These isocoumarin-containing polymers have demonstrated applications in creating optical films and fluorescent photopatterns. acs.org This success strongly suggests that polymers derived from this compound could find use in advanced optical and electronic materials. The ability to functionalize the C1 position also allows for the synthesis of "telechelic" polymers, which have reactive groups at their chain ends, enabling them to be used as macromolecular building blocks for more complex structures like block copolymers. researchgate.net
Future research will likely involve:
Screening various catalysts (anionic, cationic, and coordination-based) for the controlled ROP of this compound.
Synthesizing copolymers of this compound with other cyclic monomers to tune material properties.
Exploring the properties of isochroman-containing polymers for applications in specialty plastics, optical materials, and biomedical devices.
Table 3: Potential Properties and Applications of Isochroman-Based Polymers
| Polymer Type | Potential Synthesis Route | Anticipated Properties | Potential Applications | Reference (by analogy) |
|---|---|---|---|---|
| Poly(isochroman-ether) | Ring-Opening Polymerization (ROP) | High thermal stability, specific refractive index, potential chirality | Specialty optical films, chiral stationary phases, engineering plastics | rsc.orgspringerprofessional.deacs.org |
| Functional Copolymers | Co-polymerization with other monomers (e.g., lactones, epoxides) | Tunable glass transition temperature, controlled hydrophilicity/hydrophobicity | Biomedical materials, drug delivery systems, functional coatings | teachengineering.org |
| Coordination Polymers | Self-assembly with metal ions | Catalytic activity, defined porous structure | Heterogeneous catalysis, sensors, gas storage | researchgate.net |
Advanced Analytical Method Development
As the chemistry of this compound becomes more complex, the need for advanced analytical methods for its characterization and the analysis of its reaction products becomes critical. While standard techniques like ¹H-NMR and basic chromatography are routinely used, emerging research will necessitate more sophisticated approaches.
The main analytical techniques for cyclic ethers are mass spectrometry (MS) and gas chromatography (GC), often used in combination (GC-MS). acs.org However, for complex reaction mixtures, especially in catalytic and biological systems, more advanced methods are required. High-resolution mass spectrometry (HRMS), such as Fourier-transform ion cyclotron resonance (FT-ICR) MS, can provide exact mass measurements, enabling the unambiguous determination of elemental compositions for novel products and intermediates without extensive sample preparation. Tandem MS (MS/MS) techniques are invaluable for structural elucidation by analyzing fragmentation patterns.
In the realm of nuclear magnetic resonance (NMR) spectroscopy, multidimensional techniques like HSQC, HMBC, and NOESY are essential for confirming the structure and stereochemistry of complex, substituted isochroman derivatives. For chiral compounds, the use of chiral solvating or derivatizing agents in NMR can help determine enantiomeric purity.
Advanced chromatographic techniques are also crucial. The move from standard HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) allows for faster separations with higher resolution and sensitivity, which is vital for analyzing reaction kinetics and identifying trace impurities. researchgate.net Chiral chromatography, using columns with a chiral stationary phase, is the gold standard for separating and quantifying enantiomers of chiral isochroman derivatives produced in asymmetric catalysis.
Future development will likely involve the coupling of these advanced separation techniques directly with powerful spectroscopic detectors (e.g., UHPLC-MS-NMR systems) for comprehensive, real-time analysis of complex mixtures. Furthermore, the application of chemometrics and machine learning to analyze large analytical datasets could help identify reaction trends and optimize conditions more efficiently.
Table 4: Comparison of Analytical Techniques for this compound Research
| Technique | Application Area | Key Advantage | Emerging Trend | Reference |
|---|---|---|---|---|
| GC-MS / LC-MS | Routine product identification, purity | Robust, widely available | Coupling with high-resolution MS (e.g., TOF, Orbitrap) | researchgate.netacs.org |
| High-Resolution MS (HRMS) | Formula determination of new compounds | High mass accuracy and resolution | Direct ionization methods for rapid screening | |
| Multidimensional NMR | Structural and stereochemical elucidation | Unambiguous structure assignment | Diffusion-ordered spectroscopy (DOSY) for mixture analysis | |
| Chiral HPLC | Enantiomeric purity determination | Direct separation of enantiomers | Development of new chiral stationary phases | nih.gov |
| Differential Scanning Calorimetry (DSC) | Analysis of polymer thermal properties | Measures Tg, Tm; evaluates oxidative stability | High-pressure DSC for accelerated testing | researchgate.net |
Q & A
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?
- Methodological Answer : Combine synthetic chemistry with computational kinetics and bioassay data to build multi-scale models. For example, integrate NMR reaction monitoring with molecular dynamics simulations to visualize intermediate formation. Collaborate with toxicologists or material scientists to explore novel applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
